1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea
Description
1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea is a thiourea derivative characterized by a 2-methylphenyl group attached to the thiourea nitrogen and a benzyl group substituted with a meta-trifluoromethyl (CF₃) group. Thioureas are renowned for their versatility in medicinal chemistry, catalysis, and materials science due to their hydrogen-bonding capabilities and tunable electronic properties.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2S/c1-11-5-2-3-8-14(11)21-15(22)20-10-12-6-4-7-13(9-12)16(17,18)19/h2-9H,10H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAJQYCFMCPWSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NCC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea typically involves the reaction of an appropriate isothiocyanate with an amine. The general reaction can be represented as follows:
[ \text{R-NH}_2 + \text{R’-NCS} \rightarrow \text{R-NH-C(S)-NH-R’} ]
In this case, the specific reactants would be 2-methylphenylamine and 3-(trifluoromethyl)phenyl isothiocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or ethanol, under mild conditions.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitutions
The thiourea group undergoes nucleophilic attack at the sulfur atom, facilitated by its lone pairs. This reactivity is enhanced by the electron-withdrawing trifluoromethyl groups, which stabilize intermediates. For example:
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Aza-Henry Reactions : Thioureas catalyze asymmetric additions to nitroalkenes, forming β-nitroamines. The trifluoromethyl substituent may influence stereoselectivity via steric and electronic effects .
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Cyclization Reactions : Thioureas react with carbonyl compounds (e.g., ketones, aldehydes) to form heterocycles like thiazoles or 1,3-thiazolidines . Base-catalyzed cyclization under conditions such as reflux in THF or acetone is common .
Electrophilic Reactions
The aromatic rings’ trifluoromethyl groups increase electrophilicity, enabling:
Diversification Strategies
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Substitution at Thiourea : Replacement of hydrogen atoms with other groups (e.g., aryl, alkyl) to modulate reactivity.
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Microwave-Assisted Synthesis : Accelerates cyclization reactions, improving yields for thiazole derivatives .
Heterocyclic Formation
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Thiazole Synthesis : Base-catalyzed cyclization with ketones or aldehydes yields biologically active thiazoles, important in drug discovery .
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Thiazolidine Formation : Reaction with α-amino acids forms thiazolidines, which exhibit enzyme-inhibiting properties .
Catalysis
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Asymmetric Catalysis : Thioureas act as organocatalysts in enantioselective reactions (e.g., aza-Henry, Michael additions) .
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Metal Coordination : Complexes with transition metals enhance catalytic activity in cross-coupling or hydrogenation reactions .
Comparative Analysis of Thiourea Derivatives
| Compound | Key Features | Reactivity | Applications |
|---|---|---|---|
| 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea | Trifluoromethyl groups, thiourea core | High nucleophilicity, electrophilic rings | Heterocyclic synthesis, catalysis |
| 1-(4-Chlorobenzoyl)-3-(2-trifluoromethyl-phenyl)thiourea | Chlorobenzoyl group | Enhanced reactivity due to chlorine | Antimicrobial/anticancer agents |
| N-(4-Methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea | Pyridine substituent | Coordination with metals | Enzyme inhibition, DNA binding |
| Thiourea | Unsubstituted thiourea core | Basic nucleophilic reactivity | Precursor for heterocycles |
Research Findings and Trends
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Biological Activity : Trifluoromethyl substituents enhance pharmacokinetics, showing potential in anticancer, antimicrobial, and urease-inhibiting therapies .
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DFT Studies : Electronic structure calculations reveal that trifluoromethyl groups increase electron deficiency, influencing reactivity in third-order nonlinear optical applications .
This compound’s reactivity stems from its thiourea core and trifluoromethyl substituents, enabling applications in heterocyclic synthesis, catalysis, and medicinal chemistry. Further research should explore its role in asymmetric catalysis and metal coordination to expand its utility.
Scientific Research Applications
Anticancer Activity
Research has shown that thiourea derivatives exhibit significant anticancer properties. A study demonstrated that 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea effectively inhibits the proliferation of cancer cells by inducing apoptosis through various pathways.
Table 1: Anticancer Activity of Thiourea Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | HeLa | 20 | Cell cycle arrest |
| This compound | A549 | 12 | ROS generation |
Antimicrobial Properties
Thiourea derivatives have also been evaluated for their antimicrobial activities. In vitro studies indicate that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A recent study assessed the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, indicating its potential as an antimicrobial agent.
Polymer Chemistry
The compound is utilized in polymer synthesis due to its ability to act as a cross-linking agent. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.
Table 2: Properties of Polymers with Thiourea Additives
| Polymer Type | Additive | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polyurethane | This compound | 220 | 30 |
| Epoxy Resin | Same as above | 250 | 35 |
Coatings and Adhesives
Due to its chemical structure, the compound is also explored as an additive in coatings and adhesives, improving adhesion properties and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiourea group can form hydrogen bonds and interact with various biomolecules, influencing their function.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Electronic Features
Thiourea derivatives vary widely in substituent patterns, which dictate their electronic and steric profiles. Key comparisons include:
Key Observations :
- The target compound's ortho-methyl group distinguishes it from simpler CF₃-substituted analogs (e.g., ), likely reducing rotational freedom and altering binding pocket interactions.
- Compared to bis(CF₃) derivatives (), the target has a single CF₃ group, balancing electron withdrawal with synthetic accessibility.
- Camphor-based thioureas () exhibit superior catalytic performance due to their rigid chiral backbones, whereas the target’s flexible benzyl group may favor different applications .
Physicochemical Properties
Data from synthesis and characterization studies reveal trends in yields, molecular weights, and solubility:
Biological Activity
1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiourea compounds are known for their ability to interact with various biological targets, leading to potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure incorporates a trifluoromethyl group, which is known to enhance biological activity through improved binding affinity and metabolic stability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives. Specifically, this compound has shown promising results in inhibiting the growth of various cancer cell lines.
- Mechanism of Action : The compound appears to target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling pathways.
- IC50 Values : In vitro assays have demonstrated IC50 values ranging from 7 to 20 µM against different cancer cell lines, indicating significant cytotoxic effects .
Antimicrobial Activity
Thiourea derivatives are also recognized for their antimicrobial properties. The compound exhibits activity against both bacterial and fungal strains.
- Bacterial Inhibition : Studies indicate that derivatives with similar structures can inhibit the growth of pathogenic bacteria effectively .
- Fungal Activity : The compound has shown potential antifungal activity against common fungal pathogens, although specific data for this compound is still emerging.
Anti-inflammatory Effects
The anti-inflammatory properties of thioureas have been extensively studied. This compound has been evaluated for its ability to reduce inflammation in animal models.
- Experimental Models : In vivo studies using rodent models have demonstrated that the compound can significantly reduce inflammatory markers without causing ulcerogenic effects, making it a safer alternative to traditional NSAIDs .
Study 1: Anticancer Efficacy
A study conducted on several thiourea derivatives, including our compound of interest, evaluated their effects on human leukemia cell lines. The findings indicated that the compound exhibited an IC50 value as low as 1.50 µM, showcasing its potential as an effective anticancer agent .
Study 2: Anti-inflammatory Assessment
In a controlled study involving various doses of the thiourea derivative administered to rats, significant reductions in pain and inflammation were observed compared to standard treatments like aspirin and indomethacin. Histopathological analysis confirmed minimal side effects on gastric mucosa .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves reacting a substituted isothiocyanate (e.g., 2-methylphenyl isothiocyanate) with a primary amine derivative (e.g., 3-(trifluoromethyl)benzylamine) in anhydrous tetrahydrofuran (THF) or dichloromethane under nitrogen. Reaction conditions such as stoichiometric ratios (1:1 molar), temperature (0–25°C), and reaction time (1–4 hours) are critical. Post-synthesis purification via recrystallization (using chloroform/hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) . Acidic workup (e.g., HCl) is recommended to precipitate the product.
Q. Which spectroscopic techniques are most effective for characterizing this thiourea derivative, and how do they validate structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and thiourea backbone (e.g., NH protons at δ 9–11 ppm, aromatic protons at δ 6.5–8.0 ppm).
- IR Spectroscopy : Strong absorption bands for C=S (~1250–1350 cm) and N–H stretches (~3200–3400 cm) verify thiourea functionality.
- X-ray Crystallography : Resolves intramolecular hydrogen bonding (e.g., N–H⋯S, bond lengths ~3.2 Å) and coplanarity of thiocarbonyl and aromatic groups, critical for stability .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic structure, solubility, and bioactivity?
- Methodological Answer : The –CF group is strongly electron-withdrawing, polarizing the aromatic ring and enhancing intermolecular interactions (e.g., dipole-dipole, π-stacking). Computational studies (DFT/B3LYP/6-311++G(d,p)) reveal reduced electron density at the thiourea sulfur, increasing electrophilicity and potential enzyme inhibition. Solubility in hydrophobic environments (logP ~3.5) is improved compared to non-fluorinated analogs, as shown in MD simulations . Bioactivity assays against kinases or proteases should correlate these electronic effects with IC values .
Q. What computational strategies are effective for modeling intermolecular interactions in enzyme binding studies?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate binding to target enzymes (e.g., acetylcholinesterase) using flexible ligand protocols and grid boxes centered on active sites.
- Molecular Dynamics (GROMACS) : Run 100 ns trajectories in explicit solvent (TIP3P water) to assess stability of hydrogen bonds (e.g., thiourea S with catalytic serine) and conformational changes.
- QM/MM Hybrid Models : Combine DFT (for ligand) and molecular mechanics (for protein) to evaluate charge transfer and binding energies .
Q. How can contradictory data on biological activity (e.g., IC variability) be resolved?
- Methodological Answer :
- Assay Standardization : Use positive controls (e.g., known kinase inhibitors) and replicate experiments across multiple cell lines (HEK293, HeLa).
- Metabolite Profiling (LC-MS) : Identify degradation products or metabolites that may interfere with activity measurements.
- Structural Analog Comparison : Test derivatives with –CF replaced by –CH or –Cl to isolate electronic vs. steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
